molecular formula C10H16O4 B13157127 Methyl 4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13157127
M. Wt: 200.23 g/mol
InChI Key: TUGNPTQIUATVIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . It is primarily used for research purposes and is known for its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom.

Preparation Methods

The synthesis of Methyl 4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate involves several steps. One common synthetic route includes the reaction of a suitable precursor with methanol under specific conditions to introduce the methoxy group. The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Methyl 4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Methyl 4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, aiding in the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique spiro structure allows it to fit into certain binding sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Methyl 4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its specific functional groups and spiro structure, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H16O4/c1-12-7-5-3-4-6-10(7)8(14-10)9(11)13-2/h7-8H,3-6H2,1-2H3

InChI Key

TUGNPTQIUATVIZ-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCC12C(O2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.